molecular formula C9H10FIO2 B14055735 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Katalognummer: B14055735
Molekulargewicht: 296.08 g/mol
InChI-Schlüssel: UFMPKQGZRPBBCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy groups can also modulate the compound’s electronic properties, affecting its overall activity .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H10FIO2

Molekulargewicht

296.08 g/mol

IUPAC-Name

1-(fluoromethyl)-3-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3

InChI-Schlüssel

UFMPKQGZRPBBCK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)CF)OC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.